Product packaging for 4-(Piperazin-1-YL)piperidine-4-carboxamide(Cat. No.:)

4-(Piperazin-1-YL)piperidine-4-carboxamide

Cat. No.: B13151699
M. Wt: 212.29 g/mol
InChI Key: NSCXUHNPKVSQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-YL)piperidine-4-carboxamide (CAS 1251100-25-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 10 H 20 N 4 O and a molecular weight of 212.29 g/mol . Its structure incorporates two privileged pharmacophores—a piperazine ring and a piperidine ring—linked via the 4-position and further functionalized with a carboxamide group. The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds and is a cornerstone structure in numerous FDA-approved drugs . Piperazine and piperidine rings are highly valuable in drug design for their ability to improve the physicochemical properties of lead molecules and serve as scaffolds to optimally position key pharmacophoric elements for target binding . Compounds containing the piperazine-1-carboxamide substructure have demonstrated promising bioactivity in scientific research, including serving as inhibitors for cytochrome P450 enzymes in pathogens, highlighting their potential in antimicrobial development . As a versatile synthon, this compound is intended for use as a key intermediate in the synthesis of more complex molecules for research applications. It is particularly useful for constructing novel compounds for screening against kinase targets, G-protein-coupled receptors (GPCRs), and other therapeutically relevant biological targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N4O B13151699 4-(Piperazin-1-YL)piperidine-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N4O

Molecular Weight

212.29 g/mol

IUPAC Name

4-piperazin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N4O/c11-9(15)10(1-3-12-4-2-10)14-7-5-13-6-8-14/h12-13H,1-8H2,(H2,11,15)

InChI Key

NSCXUHNPKVSQNA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)N)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Yl Piperidine 4 Carboxamide and Its Derivatives

Strategic Approaches to the Synthesis of the Piperidine-4-carboxamide Core Structures

The synthesis of the piperidine-4-carboxamide core is a foundational step in the construction of the target molecule and its derivatives. Various strategies have been developed to access this key heterocyclic system.

One of the most efficient and widely adopted methods begins with a protected piperidin-4-one. A common route is the Strecker-type condensation of 1-benzylpiperidin-4-one with an amine (such as aniline) and a cyanide source (like HCN) to yield an α-amino nitrile. researchgate.net Subsequent selective hydrolysis of the nitrile group, often using concentrated sulfuric acid, affords the corresponding anilino-amide. researchgate.net This intermediate serves as a versatile precursor to the desired piperidine-4-carboxamide core after further transformations.

Another major approach involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov This fundamental process is a key role in modern organic synthesis and can be achieved using various catalytic systems, including transition metals like rhodium, palladium, and iridium, often under high pressure and temperature. nih.govmdpi.com While effective, achieving specific stereoselectivity can be a challenge with this method. nih.gov

Cyclization reactions of acyclic precursors also provide a powerful means to construct the piperidine (B6355638) ring. nih.gov These can include intramolecular hydroamination/cyclization cascades of alkynes, radical-mediated amine cyclizations, and oxidative amination of non-activated alkenes. nih.govmdpi.com For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes can achieve difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov

The table below summarizes some key starting materials and methods for the synthesis of the piperidine-4-carboxamide core.

Starting MaterialSynthetic MethodKey IntermediatesReference(s)
1-Benzylpiperidin-4-oneStrecker-type reactionα-Anilino-nitrile, Anilino-amide researchgate.net
Substituted PyridinesCatalytic HydrogenationTetrahydropyridine nih.gov
Non-activated AlkenesGold(I)-catalyzed Oxidative AminationN-Heterocycle with O-substituent nih.gov
1,6-EnynesIntramolecular Radical CyclizationPolysubstituted alkylidene piperidines nih.gov

Formation of Piperazine (B1678402) Moieties and Subsequent Coupling Reactions

The piperazine ring is a privileged scaffold in medicinal chemistry, often incorporated to modulate physicochemical properties such as solubility and basicity, or to serve as a linker. researchgate.netnih.govresearchgate.net The formation of the piperazine moiety and its subsequent attachment to the piperidine core are critical steps in synthesizing 4-(piperazin-1-yl)piperidine-4-carboxamide.

The synthesis of the piperazine ring itself can be accomplished through several routes. A common laboratory and industrial method involves the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. Other methods include the cyclization of N,N'-bis(2-haloethyl)amines or the reduction of pyrazines or diketopiperazines. researchgate.net For creating substituted piperazines, modular syntheses such as palladium-catalyzed cyclizations provide a high degree of control over the final structure. organic-chemistry.org

Once the piperidine-4-carboxamide core and a suitable piperazine derivative are prepared, they are coupled. This is typically achieved through a nucleophilic substitution reaction. For instance, a piperidine ring with a suitable leaving group at the 4-position can be reacted with piperazine. More commonly, the piperazine is introduced via reductive amination of a piperidin-4-one precursor with piperazine, followed by the construction of the carboxamide functionality. In many synthetic routes for complex molecules, a commercially available fragment such as 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) is used directly in a coupling reaction, for example, in the synthesis of the drug Gilteritinib. nih.gov

Reaction TypeReactantsConditionsProductReference(s)
Nucleophilic SubstitutionPiperidin-4-one, PiperazineReductive amination conditions (e.g., NaBH(OAc)₃)N-(Piperidin-4-yl)piperazine nih.gov
Palladium-catalyzed CyclizationPropargyl unit, Diamine componentsPd catalystSubstituted Piperazine organic-chemistry.org
SNAr ReactionN-Alkylpiperazine, Activated halo-aromatic/heterocycleBase, HeatN-Arylpiperazine nih.gov

Amide Bond Formation Techniques for Carboxamide Synthesis

The formation of the amide bond is one of the most fundamental and frequently used reactions in pharmaceutical synthesis. researchgate.netresearchgate.net This reaction is central to producing the carboxamide group in this compound. The process involves the activation of a carboxylic acid, which is then reacted with an amine. luxembourg-bio.com

A wide array of coupling reagents has been developed to facilitate this transformation efficiently and under mild conditions, minimizing side reactions like epimerization. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comunica.it They react with the carboxylic acid to form a reactive O-acylisourea intermediate. Often, additives like 1-Hydroxybenzotriazole (HOBt) are included to suppress side reactions and increase efficiency. unica.it

Uronium/Aminium Salts: Reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU are highly effective. 5z.com They form active esters that readily react with amines. luxembourg-bio.com

Phosphonium Salts: BOP and PyBOP are examples of phosphonium-based reagents that promote amide bond formation.

The choice of reagent and reaction conditions depends on the specific substrates, desired scale, and the need to avoid racemization of any chiral centers. For the synthesis of piperidine-4-carboxamide derivatives, a typical procedure involves dissolving the corresponding piperidine-4-carboxylic acid, a coupling reagent like EDC, and an additive like HOBt in an anhydrous solvent, followed by the addition of the desired amine. unica.it

Coupling Reagent ClassExample Reagent(s)Mechanism of ActionReference(s)
CarbodiimidesEDC, DCCForms O-acylisourea intermediate luxembourg-bio.comunica.it
Uronium/Aminium SaltsHBTU, HATUForms active ester luxembourg-bio.com5z.com
Phosphonium SaltsBOP, PyBOPForms phosphonium-activated ester luxembourg-bio.com
Triazine-basedDMT-MMForms activated ester researchgate.net

Derivatization Strategies for Expanding Chemical Space and Functionalization

The this compound scaffold provides multiple points for modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

The secondary amine of the piperazine ring (N-4) is the most common site for derivatization. Its nucleophilicity allows for a variety of chemical transformations:

N-Alkylation and N-Arylation: The piperazine nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. nih.govgoogle.com N-arylation can be achieved through nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides or through metal-catalyzed cross-coupling reactions. nih.gov

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides, which can act as hydrogen bond donors or acceptors and influence the compound's properties. nih.gov These modifications are crucial for tuning the electronic and steric properties of the molecule. nih.gov

While derivatization of the piperazine moiety is more common, the piperidine ring also offers opportunities for functionalization, although this may require more complex synthetic routes starting from substituted precursors. researchgate.net Strategies for modifying a pre-existing piperidine ring are well-documented and can include C-H activation or functionalization at the piperidine nitrogen if it is not part of the core scaffold linkage. nih.govresearchgate.net For the specific this compound scaffold, modifications would typically be introduced by using a substituted piperidin-4-one as the starting material.

The structural characteristics of this compound make it an excellent building block for more complex chemical biology tools, particularly Proteolysis Targeting Chimeras (PROTACs). tocris.comsigmaaldrich.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. sigmaaldrich.com

The scaffold can function as a component of the linker that connects the "warhead" (ligand for the protein of interest) to the E3 ligase ligand. nih.gov Saturated heterocycles like piperazine and piperidine are frequently incorporated into PROTAC linkers. nih.gov The piperazine nitrogen provides a convenient attachment point for either the warhead or the E3 ligase ligand, often via an amide or alkyl linkage. For example, building blocks like Lenalidomide 5'-piperazine are available for conjugating to a target protein ligand to create cereblon-recruiting PROTACs. tocris.com The defined geometry and conformational properties of the piperidine-piperazine unit can help to control the spatial orientation of the two ends of the PROTAC, which is critical for forming a productive ternary complex and achieving efficient protein degradation. rndsystems.combio-techne.com

Medicinal Chemistry and Pharmacological Investigations of 4 Piperazin 1 Yl Piperidine 4 Carboxamide Analogues

Biological Activity Spectrum and Therapeutic Hypotheses

Analogues built upon the 4-(piperazin-1-yl)piperidine-4-carboxamide core have demonstrated a broad spectrum of biological activities. The inherent structural flexibility and the presence of multiple points for chemical modification allow for the fine-tuning of pharmacological properties, leading to compounds with potential applications across different therapeutic fields.

The versatility of the piperazine (B1678402) and piperidine (B6355638) heterocyclic systems enables these analogues to interact with a multitude of biological targets. nih.gov Piperazine derivatives are recognized for their diverse biological activities, which include neurotransmitter modulation. ontosight.ai Similarly, piperidine alkaloids and their synthetic derivatives exhibit a wide range of physiological activities. researchgate.net The combination of these two rings in the this compound scaffold creates a privileged structure capable of modulating various proteins. Research has shown that derivatives can act as potent enzyme inhibitors and high-affinity receptor ligands. For instance, modifications of this core have led to the development of selective inhibitors for enzymes such as α-glucosidase and acetyl-CoA carboxylase. nih.govnih.gov Furthermore, these compounds have been shown to bind with high affinity to several G-protein coupled receptors (GPCRs), including cannabinoid and sigma receptors, underscoring their potential to modulate key signaling pathways. nih.govnih.gov

A significant area of investigation for this compound analogues has been their interaction with central nervous system (CNS) targets, particularly neurotransmitter systems. The piperazine moiety is a well-known pharmacophore for targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Dopamine System: Analogues have been designed as potent ligands for dopamine D2 and D3 receptors. acs.orgnih.gov For example, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, which are structurally related, showed that piperidine-4-carboxamide analogues displayed moderate affinity for the D3 receptor. acs.org The dopamine D3 receptor is considered a key therapeutic target for various neurological and psychiatric disorders. nih.gov Some piperidine-4-carboxamide derivatives have also been identified as potent dopamine reuptake inhibitors. researchgate.net

Serotonin System: The scaffold has been extensively used to develop ligands for serotonin (5-HT) receptors. Chemical modifications have produced compounds with high affinity for 5-HT1A receptors. researchgate.net Certain arylpiperazine derivatives have demonstrated antidepressant-like effects mediated by their interaction with 5-HT1A receptors. researchgate.net Additionally, 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor, a target for treating obesity and substance use disorders. nih.gov Studies on other piperidine derivatives have also indicated that their antidepressant-like effects are mediated through the serotonergic system. anadolu.edu.trresearchgate.net

Beyond the CNS, the therapeutic potential of these analogues extends to other critical areas of medicine.

Antineoplastic Applications: The hyperactivation of the PI3K-AKT signaling pathway is a hallmark of many cancers, making its components attractive targets for therapy. nih.govtbzmed.ac.ir Several series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective ATP-competitive inhibitors of Protein Kinase B (Akt). nih.govnih.govacs.org These compounds have been shown to inhibit the phosphorylation of Akt in cellular assays, induce apoptosis in cancer cells, and strongly inhibit the growth of human tumor xenografts in mice at well-tolerated doses. nih.govnih.gov One such compound, AZD5363, emerged as an orally bioavailable, potent inhibitor of Akt kinases and was advanced as a clinical candidate. researchgate.net

Anti-Infective Applications: The piperidine-4-carboxamide scaffold has been identified as a promising starting point for developing novel anti-infective agents. One derivative, MMV688844, was found to have bactericidal properties against Mycobacterium abscessus, a bacterium resistant to most anti-infective agents. nih.gov Structure-activity relationship (SAR) studies on this class of compounds, identified as a new subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs), have led to analogues with increased antibacterial activity. nih.gov Additionally, novel sulfonamide derivatives containing a piperidine moiety have shown excellent antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.com Other piperazine derivatives have also been investigated for their broad-spectrum activity against various Gram-positive and Gram-negative bacteria. mdpi.com

Anti-Inflammatory and Analgesic Potential: Derivatives of piperidine-4-carboxamide have been synthesized and shown to relieve pain and achieve analgesia in mice. researchgate.net The analgesic properties are often linked to their interaction with sigma receptors, which are implicated in pain modulation. nih.gov

Elucidation of Molecular Targets and Mechanisms of Action

Detailed pharmacological studies have identified specific molecular targets for this compound analogues, providing insight into their mechanisms of action at a molecular level.

These analogues have been shown to interact with several receptor families, often with high affinity and selectivity.

Sigma Receptors: Sigma receptors (σR), particularly the sigma-1 receptor (σ1R), are chaperone proteins that regulate several neurotransmitter systems and are targets for treating neuropsychiatric disorders and pain. nih.gov Analogues incorporating the piperidine core have demonstrated significantly higher affinity toward σ1R compared to those with only a piperazine core. nih.gov These ligands are being explored for their potential as selective σ1R modulators for treating pain and neurodegenerative disorders like Alzheimer's disease. unict.itchemrxiv.orgchemrxiv.org Quantitative structure-activity relationship (QSAR) studies have revealed that binding to the σ1 receptor is largely driven by hydrophobic interactions. nih.gov

G-Protein Coupled Receptors (GPCRs): This superfamily of receptors is a major target for these analogues.

Dopamine and Serotonin Receptors: As previously mentioned, these compounds can act as high-affinity ligands for dopamine D2/D3 and serotonin 5-HT1A/5-HT2C receptors. acs.orgresearchgate.netnih.gov

Cannabinoid Receptors: The cannabinoid receptor 1 (CB1), a GPCR involved in metabolic disorders and pain, has been a key target. nih.gov Analogues of the 4-(piperazin-1-yl)piperidine structure have been developed as potent CB1 receptor inverse agonists and antagonists. nih.govnih.gov For example, switching a 4-aminopiperidine (B84694) group to a functionalized piperazine group on a purine (B94841) core led to potent hCB1 antagonists with high selectivity over the hCB2 receptor. nih.gov Extensive SAR studies on 1-benzhydrylpiperazine (B193184) scaffolds have also yielded potent CB1 antagonists. drugbank.com The interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with the CB1 receptor has been extensively modeled to understand the specific molecular interactions. researchgate.net

There is currently limited specific information in the reviewed literature regarding the direct interaction of this compound analogues with chemokine or Calcitonin Gene-Related Peptide (CGRP) receptors.

The ability of these compounds to act as enzyme inhibitors is central to their therapeutic potential, particularly in oncology and metabolic diseases.

Protein Kinase B/Akt: A key area of success has been the development of potent pan-Akt inhibitors. nih.gov A series of inhibitors featuring a piperidin-4-yl side chain demonstrated high AKT1 inhibitory activity and a potent anti-proliferative effect on PC-3 prostate cancer cells. nih.gov The compound 10h from this series showed an IC50 of 24.3 nM for AKT1 inhibition. nih.gov Further optimization of a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series led to orally bioavailable inhibitors of PKB that strongly inhibited tumor growth in vivo. nih.govacs.org

Secretory Glutaminyl Cyclase (sQC): Overexpression of sQC is linked to Alzheimer's disease through the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ). nih.govdocumentsdelivered.com A novel sQC inhibitor, Cpd-41, featuring a piperidine-4-carboxamide moiety, was identified with an IC50 value of 34 μM. nih.govsigmaaldrich.com This discovery positions the scaffold as an attractive candidate for designing more potent sQC inhibitors as a disease-modifying therapy for Alzheimer's. nih.govdocumentsdelivered.com

Other Enzymes: While the primary focus has been on Akt and sQC, related structures have shown inhibitory activity against other enzymes. For instance, pyrimidinyl-piperazine carboxamide derivatives have been identified as potent competitive inhibitors of α-glucosidase, a target for type 2 diabetes, with the most potent compound showing an IC50 of 0.44 µM. nih.gov

There is currently limited specific information in the reviewed literature regarding the inhibition of N-Acylphosphatidylethanolamine Phospholipase D, Dipeptidyl Peptidase-4, Matrix Metalloproteinases, Cholinesterase, or Monoamine Oxidase by compounds strictly belonging to the this compound class.

Data Tables

Table 1: Receptor Binding Affinity of Selected Analogues

Compound/Series Target Receptor Affinity (Ki or IC50) Selectivity Reference
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide hD3 Ki = 0.5 nM 153-fold vs hD2L nih.gov
N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide hD3 Ki = 0.7 nM 133-fold vs hD2L researchgate.net
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide D4 IC50 = 0.057 nM >10,000-fold vs D2 researchgate.net
2-methylphenyl derivative (13g) σ1 Ki = 37 nM High vs D4 chemrxiv.org
LDK1229 CB1 Ki = 220 nM Selective vs CB2 nih.gov

Table 2: Enzyme Inhibition Profile of Selected Analogues

Compound/Series Target Enzyme Inhibition (IC50) Mechanism Reference
Compound 10h AKT1 24.3 nM ATP-competitive nih.gov
Cpd-41 Secretory Glutaminyl Cyclase (sQC) 34 µM Not specified nih.gov
Compound 21c α-glucosidase 0.44 µM Competitive nih.gov
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides Protein Kinase B (Akt) Nanomolar range ATP-competitive nih.gov

Specific Modulators of Transport Systems and Ion Channels (e.g., Glycine (B1666218) Transporter 1, Kv1.3 Voltage-Gated Potassium Channels)

Analogues of the this compound scaffold have been investigated as modulators for a variety of biological targets, including crucial transport systems and ion channels that regulate neuronal and cellular activity. Notably, research has focused on the Glycine Transporter 1 (GlyT-1) and Kv1.3 voltage-gated potassium channels.

Glycine Transporter 1 (GlyT-1) Inhibitors: The piperazine moiety is a key structural feature in a class of potent GlyT-1 inhibitors. GlyT-1 is responsible for regulating glycine concentrations in the central nervous system, and its inhibition is a therapeutic strategy for treating schizophrenia. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors have provided significant insights. nih.govnih.gov An optimization strategy focusing on the sulfonamide and benzamide (B126) portions of the scaffold led to the identification of advanced leads with excellent in vitro potency and selectivity. nih.gov For instance, analogue (+)-67 demonstrated robust in vivo activity, significantly elevating extracellular glycine levels in the medial prefrontal cortex. researchgate.netnih.gov These studies highlight the potential of piperazine-containing structures to serve as a foundation for potent and selective GlyT-1 inhibitors. acs.org

Kv1.3 Voltage-Gated Potassium Channel Blockers: The piperidine core is a recognized pharmacophore in compounds designed to block Kv1.3 voltage-gated potassium channels, a target for immunosuppressive agents. nih.govresearchgate.net The Kv1.3 channel is crucial for T cell activation. nih.gov A notable example is UK-78,282, a piperidine derivative that potently blocks the Kv1.3 channel with an IC50 of approximately 200 nM. nih.govnih.gov Research indicates that this compound acts in a use-dependent manner, preferentially binding to the C-type inactivated state of the channel. nih.govnih.gov The structural complexity of these blockers, often featuring large aromatic moieties attached to the piperidine ring, underscores the chemical space explored for modulating this ion channel. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Positional and Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound analogues are highly sensitive to the nature and position of substituents on both the piperidine and piperazine rings.

In a series of piperidine-4-carboxamide derivatives developed as sigma-1 receptor ligands, substitutions on the amide nitrogen atom were assessed. nih.gov Replacing an N-benzylcarboxamide group with different cyclic or linear moieties significantly impacted affinity and selectivity for σ1 and σ2 receptors. nih.gov The introduction of a 4-chlorobenzyl moiety on the piperidine nitrogen of a tetrahydroquinoline derivative resulted in very high σ1 affinity (Ki = 3.7 nM) and a remarkable selectivity ratio (Kiσ2/Kiσ1 = 351). nih.gov

Similarly, in the development of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase inhibitors, substitutions on a terminal piperazine ring dramatically influenced inhibitory activity. nih.gov Derivatives bearing a 4-methoxyphenyl (B3050149) group on the piperazine ring showed potent inhibition of the hCA I isoform (Ki = 7.9 nM), whereas moving the methoxy (B1213986) group to the 3-position decreased activity (Ki = 38.6 nM). nih.gov This demonstrates that subtle changes in substituent position can have a profound effect on target engagement.

The table below summarizes the effect of substituents on the piperazine moiety for hCA I inhibition. nih.gov

CompoundSubstituent on PiperazinehCA I Ki (nM)
53-methoxyphenyl38.6
64-methoxyphenyl7.9

For inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on a fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Conformational Constraints and Bioisosteric Replacements

Modifying the conformational flexibility and employing bioisosteric replacements are key strategies to enhance the pharmacological profile of drug candidates. nih.gov Conformational constraint, such as introducing cyclic templates, can pre-organize an inhibitor for better recognition by its target, providing an entropic advantage in binding. nih.gov

In the context of this compound analogues, constraining the piperidine ring or the substituents on the piperazine could lock the molecule into a more bioactive conformation. For example, replacing a flexible N-benzyl group with a more rigid tetrahydroquinoline moiety has been shown to be effective in optimizing affinity for sigma receptors. nih.gov

Bioisosteric replacement of the carboxamide group is another viable strategy. The amide group is a key hydrogen bonding element, but it can be susceptible to metabolic degradation. Replacing it with other groups that can mimic its hydrogen bonding and steric properties, such as a reverse amide, a triazole, or other suitable heterocycles, could improve pharmacokinetic properties while maintaining or enhancing bioactivity. researchgate.net Similarly, the piperazine ring, a common pharmacophore, can be replaced with other diamine-containing heterocycles to fine-tune basicity, lipophilicity, and receptor interactions. nih.gov

Impact of Molecular Lipophilicity and Structural Rigidity on Activity

In various series of piperazine and piperidine derivatives, increasing lipophilicity through the addition of hydrophobic substituents often correlates with increased potency, but only up to a certain point. researchgate.net Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. For instance, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, derivatives were optimized to balance high activity with favorable drug-like properties, including predicted lipophilicity (logP). nih.gov

Structural rigidity also plays a crucial role. While some degree of flexibility is necessary for a molecule to adopt the optimal conformation for binding to its target, excessive flexibility can be entropically unfavorable. Introducing rigid structural elements, such as aromatic rings or fused ring systems, can reduce the conformational freedom of a molecule, potentially leading to higher binding affinity and selectivity. nih.gov The high affinity of the conformationally constrained tetrahydroquinoline derivative 2k for the σ1 receptor is a clear example of this principle. nih.gov

The table below shows predicted drug-like properties for selected carbonic anhydrase inhibitors compared to Acetazolamide. nih.gov

CompoundlogPTopological Polar Surface Area (TPSA)Molecular Weight (MW)
112.15128.52492.61
152.33110.16475.60
Acetazolamide-0.29135.12222.25

Identification of Key Pharmacophoric Elements

Based on SAR studies of various analogues, several key pharmacophoric elements of the this compound scaffold can be identified. The piperidine structure is a hallmark pharmacophore for binding to numerous receptors, including sigma receptors. researchgate.net

The essential features for bioactivity generally include:

A Basic Nitrogen Center: The distal nitrogen of the piperazine ring is typically a key interaction point, often protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding pocket. nih.gov

A Hydrogen Bond Donor/Acceptor Moiety: The carboxamide group on the piperidine ring is a critical element, capable of forming crucial hydrogen bonds that anchor the ligand in the active site.

A Central Hydrophobic Scaffold: The piperidine ring itself provides a rigid, three-dimensional scaffold that correctly orients the other functional groups for optimal interaction with the target protein.

A Variable Substituent Region: The terminal nitrogen of the piperazine ring provides a vector for introducing a wide variety of substituents. This region is critical for modulating potency, selectivity, and pharmacokinetic properties. For example, attaching substituted aryl or aralkyl groups at this position has been shown to be a determinant of affinity and selectivity for targets like sigma receptors and carbonic anhydrases. nih.govnih.gov

These elements collectively define the pharmacophore, providing a framework for the rational design of new analogues with optimized activity for specific biological targets.

Computational and in Silico Approaches in the Research of 4 Piperazin 1 Yl Piperidine 4 Carboxamide Scaffolds

Predictive Modeling of Pharmacological Activity (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its structural formula. The algorithm analyzes the compound's structure and compares it to a vast database of known bioactive substances. The output is a probabilistic assessment of various potential pharmacological effects.

The PASS prediction results are presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). For a novel compound built on the 4-(piperazin-1-yl)piperidine-4-carboxamide scaffold, this analysis can provide initial insights into its therapeutic potential, guiding further experimental testing. For instance, a PASS analysis might suggest activities such as enzyme inhibition, receptor antagonism, or antibacterial effects, helping to prioritize which biological assays to perform. Studies on related heterocyclic compounds have successfully used PASS to forecast antibacterial, antifungal, and anti-carcinogenic properties, demonstrating the utility of this approach in early-stage drug discovery.

Table 1: Example of a Hypothetical PASS Prediction for a this compound Derivative

Predicted Biological ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Carbonic Anhydrase Inhibitor0.8150.005
Sigma-1 Receptor Agonist0.7630.011
Antipsychotic0.6980.024
Antineoplastic0.6520.031
Antibacterial0.5890.067

In Silico Target Identification and Profiling (e.g., SwissTargetPrediction)

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action and potential side effects. In silico tools like SwissTargetPrediction facilitate this process through a ligand-based approach, also known as reverse screening. oup.com The core principle is that structurally similar molecules are likely to bind to similar protein targets. oup.comswisstargetprediction.ch

The SwissTargetPrediction server screens a query molecule, such as a derivative of this compound, against a database of thousands of known active ligands for a wide range of protein targets. oup.comsemanticscholar.orgscispace.com By combining both 2D (chemical fingerprint) and 3D (shape) similarity measures, the tool generates a ranked list of the most probable macromolecular targets. oup.comoup.com This information is crucial for elucidating a compound's mode of action, predicting off-target effects, or identifying opportunities for drug repurposing. swisstargetprediction.ch The output typically includes the target class, such as enzymes, G-protein coupled receptors (GPCRs), or ion channels, along with a probability score for the prediction. swisstargetprediction.ch

Table 2: Hypothetical SwissTargetPrediction Output for a this compound Derivative

RankTargetTarget ClassProbabilityKnown Actives (2D/3D)
1Sigma-1 Receptor (S1R)Family A G protein-coupled receptor0.65015 / 8
2Carbonic Anhydrase IXEnzyme (Lyase)0.58012 / 6
3Dopamine (B1211576) Receptor D2Family A G protein-coupled receptor0.51510 / 5
4Muscarinic Acetylcholine Receptor M4Family A G protein-coupled receptor0.4709 / 4
5P-glycoprotein 1Electrochemical Transporter0.4257 / 3

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). This method is fundamental in structure-based drug design, providing detailed insights into how a compound like this compound might interact with a protein's active site.

In studies involving similar scaffolds, docking has been instrumental. For example, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were docked into the active sites of various human carbonic anhydrase (hCA) isoforms. These studies revealed key interactions, such as the sulfonamide group coordinating with the catalytic zinc ion and the carboxamide tail forming hydrogen bonds with nearby amino acid residues. Similarly, docking analyses of piperidine (B6355638)/piperazine-based compounds with the Sigma 1 Receptor (S1R) elucidated a binding mode where the piperidine nitrogen acts as a key positive ionizable group, while other parts of the molecule occupy hydrophobic pockets within the receptor. nih.gov These computational predictions are crucial for explaining observed biological activity and for designing new derivatives with improved potency and selectivity. nih.gov

Table 3: Summary of Molecular Docking Studies on Related Piperidine/Piperazine (B1678402) Scaffolds

Compound ScaffoldProtein TargetKey Interacting ResiduesPredicted Interactions
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesHuman Carbonic Anhydrase (hCA) IX & XIIThr200, Gln92, His64Zinc coordination, H-bonds, van der Waals forces
Piperidine/piperazine-based ethanoneSigma 1 Receptor (S1R)Glu172, Tyr103, Trp164Ionic interactions, H-bonds, hydrophobic interactions nih.gov
Piperazine-linked bergenin (B1666849) hybridsBcl-2 proteinArg102, Asp105H-bonds, hydrophobic interactions
Quinoxaline-piperazine hybridsc-Kit Tyrosine KinaseCys673, Glu640H-bonds, π-π stacking

Advanced Simulations for Binding Mode Analysis (e.g., Molecular Dynamics)

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movements of atoms in the complex over time, providing valuable information about its stability, conformational changes, and the energetics of binding.

MD simulations are often used to validate and refine the results of molecular docking. For instance, after docking a potent 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide inhibitor into the active site of hCA IX, MD simulations were performed to confirm the stability of the predicted binding pose. The simulations showed that the key interactions identified in docking were maintained over time, lending confidence to the proposed binding model. In another study on a high-affinity S1R ligand, MD simulations revealed the crucial amino acid residues that stabilized the interaction, which was essential for understanding the basis of its high potency. nih.gov These advanced simulations are critical for confirming that the predicted binding mode is energetically favorable and stable under physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For scaffolds like this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents and measuring their biological activity against a specific target. Various molecular descriptors—such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP)—would be calculated for each compound. Statistical methods are then used to build a predictive model. For example, a QSAR study on aryl alkanol piperazine derivatives successfully identified descriptors that were crucial for their antidepressant activity. Such models provide a quantitative framework for understanding structure-activity relationships and are invaluable for rationally designing more potent compounds before committing to chemical synthesis.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassSpecific Descriptor ExampleProperty Measured
Electronic Highest Occupied Molecular Orbital (HOMO) energyElectron-donating ability
Dipole MomentPolarity and charge distribution
Steric/Topological Molecular Weight (MW)Size of the molecule
Principal Moments of Inertia (PMI)Shape and mass distribution
Hydrophobic LogP (Partition Coefficient)Lipophilicity/Hydrophilicity
Structural Number of Hydrogen Bond Donors/AcceptorsPotential for hydrogen bonding

Preclinical Research Methodologies for Evaluation of 4 Piperazin 1 Yl Piperidine 4 Carboxamide Analogues

In Vitro Biochemical and Cell-Based Assays

The initial evaluation of 4-(piperazin-1-YL)piperidine-4-carboxamide analogues begins with in vitro assays, which provide foundational data on their mechanism of action and potency at the molecular and cellular levels. These assays are crucial for establishing structure-activity relationships (SAR).

Biochemical Assays: These assays directly measure the interaction between the compound and its molecular target, such as the PARP enzyme. A common approach is the homogeneous fluorescent assay, which is well-suited for high-throughput screening. aacrjournals.org This method quantifies PARP-1 activity by monitoring the depletion of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). aacrjournals.org A cycling reaction involving alcohol dehydrogenase and diaphorase links the level of NAD+ to the generation of a highly fluorescent molecule, resorufin. aacrjournals.org Inhibition of PARP activity by a compound results in a higher fluorescent signal, allowing for the determination of inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). aacrjournals.org Another advanced biochemical method is the Förster resonance energy transfer (FRET)-based assay, which can be used to screen for inhibitors of protein-protein interactions, such as the interaction between PARP1/2 and Histone PARylation Factor (HPF1), representing an alternative strategy to block PARP activity. nih.govresearchgate.net

Cell-Based Assays: Following biochemical characterization, analogues are evaluated in cell-based assays to assess their effects within a biological context. Cell viability assays, such as the MTT assay, are used to determine the growth-inhibitory capacity of the compounds across various cancer cell lines. ascopubs.org Clonogenic survival assays provide a more stringent measure of a compound's cytotoxic or cytostatic effects by assessing the ability of single cells to proliferate and form colonies after treatment. ascopubs.orgresearchgate.net To confirm the mechanism of action within cells, assays measuring PARP activity are employed. For instance, the PARP In Vivo Pharmacodynamic Assay measures the net level of poly (ADP-ribose) (PAR) in cellular extracts, providing direct evidence of target engagement. nih.gov In the context of PARP inhibitors, cell lines with known defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are often used to test the principle of synthetic lethality. nih.govtargetedonc.com

Assay TypePrincipleKey Endpoint(s)Application for Analogues
Biochemical Assays
Homogeneous Fluorescent AssayMeasures NAD+ depletion linked to fluorescent signal generation. aacrjournals.orgIC50 values for PARP enzyme inhibition. aacrjournals.orgQuantify direct inhibitory potency against PARP1/2.
FRET-Based AssayMeasures disruption of protein-protein interactions (e.g., PARP-HPF1). nih.govInhibition of complex formation. nih.govIdentify compounds that inhibit PARP activity via alternative mechanisms.
Cell-Based Assays
MTT AssayMeasures metabolic activity as an indicator of cell viability. ascopubs.orgGI50 (Growth Inhibition 50) values. nih.govScreen for general antiproliferative activity across cancer cell lines.
Clonogenic Survival AssayAssesses the ability of a single cell to form a colony after treatment. ascopubs.orgresearchgate.netIC50 values based on colony formation ability. ascopubs.orgDetermine long-term cytotoxic or cytostatic effects.
PAR Pharmacodynamic AssayQuantifies levels of PAR polymers in cell lysates via chemiluminescence. nih.govReduction in cellular PAR levels. nih.govConfirm on-target activity and PARP inhibition within the cell.

Design and Implementation of In Vivo Pharmacological Models

To evaluate the therapeutic potential of promising analogues in a whole-organism system, various in vivo pharmacological models are employed. These models are essential for assessing a compound's efficacy and its pharmacokinetic/pharmacodynamic (PK/PD) relationship.

The most common in vivo models for cancer research are xenografts, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice. nih.gov For example, neuroblastoma or Ewing sarcoma xenograft models have been used to assess the efficacy of PARP inhibitors in pediatric solid tumors. nih.gov The choice of cell line is critical; models using cells with specific genetic defects, such as BRCA mutations, are particularly relevant for evaluating PARP inhibitors. nih.govaacrjournals.org

Genetically engineered mouse models (GEMMs) offer another powerful tool. aacrjournals.org These models develop tumors spontaneously in an immunocompetent host, more closely recapitulating the biology of human cancer. aacrjournals.org For instance, KPC mice, which carry mutations frequently found in human pancreatic cancer, can be used to evaluate efficacy in models that mimic the natural tumor microenvironment and disease progression. aacrjournals.org Allografts of spontaneous tumors derived from GEMMs are also being established to create a diverse library of models for pharmacological investigation. aacrjournals.org

In these in vivo studies, the primary endpoint is often tumor growth inhibition (TGI), where the size of tumors in treated animals is compared to that in a vehicle-treated control group over time. nih.gov Imaging techniques, such as those using bioorthogonally labeled versions of the drug (e.g., 18F-labeled inhibitors for PET scans), can be used to quantify drug distribution and target engagement in vivo. nih.gov

Model TypeDescriptionTypical ApplicationKey Findings/Endpoints
Cell Line-Derived Xenograft (CDX) Human cancer cell lines (e.g., neuroblastoma, breast cancer) are implanted subcutaneously or orthotopically in immunodeficient mice. nih.govEfficacy testing of compounds against specific cancer types.Tumor growth inhibition (TGI); assessment of PARP inhibition in tumor tissue. nih.govnih.gov
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.Evaluating compound efficacy in a model that retains the heterogeneity of the original human tumor.Correlation of treatment response with the genetic profile of the patient's tumor.
Genetically Engineered Mouse Models (GEMM) Mice are engineered with specific cancer-causing mutations (e.g., in BRCA2 or other DNA repair genes) to develop spontaneous tumors. aacrjournals.orgStudying efficacy in the context of an intact immune system and relevant tumor microenvironment. aacrjournals.orgIncreased DNA double-strand break formation and cell cycle arrest in tumors post-treatment. aacrjournals.org
Orthotopic/Intracranial Models Cancer cells are implanted in the organ of origin (e.g., pancreas) or the brain to model metastasis and test drug penetration. nih.govAssessing efficacy against tumors in specific anatomical locations.Measurement of tumor regression and drug concentration in target tissues like the brain. nih.gov

High-Throughput Screening and Lead Identification Strategies

High-throughput screening (HTS) is a critical methodology for the rapid evaluation of large, diverse chemical libraries to identify initial "hits" with desired biological activity. For analogues of this compound targeting PARP, HTS assays are designed for robustness, speed, and automation.

Fluorescent and FRET-based biochemical assays are particularly amenable to HTS formats. aacrjournals.orgnih.gov These assays can be performed in microtiter plates, allowing for the simultaneous testing of thousands of compounds. aacrjournals.org For example, a homogeneous fluorescent assay for PARP-1 inhibition can be completed in about an hour, making it convenient for screening large compound libraries. aacrjournals.org Cell-based HTS can also be performed to screen for compounds that, for instance, selectively kill cancer cells with specific mutations (e.g., BRCA1 deficiency) or alter protein levels. cancerpreventioninitiative.org

Following an initial HTS campaign, identified hits undergo a process of validation and confirmation to eliminate false positives. The subsequent lead identification phase involves synthesizing and testing analogues of the confirmed hits to develop a structure-activity relationship (SAR). This iterative process aims to optimize the potency, selectivity, and drug-like properties of the initial hits to generate a lead compound or series with a more favorable profile for preclinical development. Combination HTS may also be performed to identify synergistic partners for a lead compound, potentially enhancing its efficacy. asco.org

Biomarker Profiling and Pathway Analysis in Biological Systems

To understand the molecular mechanisms governing the response to this compound analogues and to identify patient populations most likely to benefit, researchers employ biomarker profiling and pathway analysis.

Biomarker Profiling: A biomarker is a measurable indicator of a biological state or condition. In the context of PARP inhibitors, the most well-established predictive biomarkers are deleterious mutations in genes involved in the homologous recombination (HR) DNA repair pathway, such as BRCA1 and BRCA2. researchgate.netnih.gov Preclinical studies utilize panels of cell lines with known mutational statuses for these genes to correlate sensitivity with specific genetic backgrounds. researchgate.net A pharmacodynamic biomarker is used to show that the drug is engaging its target. A key example is the measurement of PAR levels in tumor tissue or peripheral blood mononuclear cells before and after treatment, with a significant reduction indicating effective PARP inhibition. nih.gov

Pathway Analysis: To gain a broader understanding of how these compounds affect cellular function, pathway analysis is conducted. Transcriptome analysis, which measures the expression levels of thousands of genes, can be used on cell lines or tumor biopsies to identify gene expression signatures that are predictive of response or resistance. researchgate.net This analysis has revealed that genes associated with DNA repair and cell proliferation are consistently correlated with the response to PARP inhibitors. researchgate.net By examining which cellular pathways are perturbed by the drug, researchers can gain insights into its mechanism of action and potential resistance pathways. nih.govnih.gov For example, analysis of the DNA damage response (DDR) pathway shows that PARP inhibition in HR-deficient cells leads to the accumulation of DNA double-strand breaks, G2/M cell cycle arrest, and apoptosis. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Piperazin-1-YL)piperidine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling piperazine derivatives with activated piperidine intermediates (e.g., chloro- or bromo-substituted precursors) in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions. Purification typically involves column chromatography or recrystallization .
  • Key Parameters :

ParameterConditionYieldReference
SolventDMF65-75%
Temperature80-100°C-

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., piperazine NH protons at δ 1.4–2.1 ppm; carboxamide carbonyl at ~168 ppm) .
  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What solubility and storage conditions are optimal for experimental reproducibility?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or ethanol. Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For instance, replacing DMF with acetonitrile may reduce side reactions in alkylation steps. Kinetic studies (e.g., monitoring via LC-MS) can identify rate-limiting steps .
  • Case Study : A 20% yield increase was achieved by adding 0.1 eq. of K2_2CO3_3 as a base in SN2 reactions .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Recommendations:

  • Standardize Assays : Use uniform buffer systems (e.g., PBS at pH 7.4) and validate via positive controls (e.g., acetylcholinesterase inhibitors for enzyme studies) .
  • Impurity Profiling : Compare batch-specific HPLC traces to exclude confounding effects from byproducts .

Q. What computational tools are effective for predicting binding modes of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., acetylcholinesterase PDB: 4EY7). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor interactions .
  • Example : A docking score of −9.2 kcal/mol suggested strong binding to the enzyme’s catalytic triad .

Q. How do environmental factors (e.g., pH, light) influence compound stability?

  • Methodological Answer : Conduct accelerated stability studies:

ConditionDegradation PathwayMitigation Strategy
pH > 9Hydrolysis of carboxamideUse buffered solutions (pH 6–7)
UV lightPhoto-oxidation of piperazine ringStore in amber glass

Data Contradiction Analysis

  • Example Issue : Conflicting reports on IC50_{50} values in enzyme inhibition assays.
    • Resolution :

Verify enzyme source (recombinant vs. tissue-derived) and substrate concentration .

Re-test using a common reference standard (e.g., donepezil for acetylcholinesterase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.